molecular formula C₂₅H₂₀D₅N₅O₈ B1161516 Ganciclovir-d5 di-O-p-Methoxybenzoate

Ganciclovir-d5 di-O-p-Methoxybenzoate

Cat. No.: B1161516
M. Wt: 528.53
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir-d5 di-O-p-Methoxybenzoate is a chemically modified and deuterated analog of Ganciclovir, a potent antiviral medication primarily used to treat cytomegalovirus (CMV) infections in immunocompromised patients . This compound is specifically designed for use as an analytical standard in pharmaceutical research and development . Its primary research value lies in its application as an internal standard for High-Performance Liquid Chromatography (HPLC), where the deuterium atoms (d5) facilitate precise and accurate quantification of Ganciclovir and its metabolites in complex biological matrices, thereby improving the reliability of pharmacokinetic and metabolic studies . The mechanism of action for the parent drug, Ganciclovir, involves its selective inhibition of viral DNA synthesis . Inside cells infected with viruses like CMV, Ganciclovir is first phosphorylated by a viral kinase and subsequently by cellular kinases to its active form, Ganciclovir triphosphate . This active metabolite competitively inhibits the viral DNA polymerase and, upon incorporation into the growing DNA chain, causes premature chain termination, thereby halting viral replication . The selective activity in infected cells and the greater inhibition of viral over cellular DNA polymerases underpin its therapeutic effect . Researchers utilize this compound to accurately monitor the levels and distribution of Ganciclovir in experimental settings, which is crucial for developing new antiviral therapies and understanding drug resistance mechanisms . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₅H₂₀D₅N₅O₈

Molecular Weight

528.53

Synonyms

2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)propane-1,3-diyl-d5 bis(4-Methoxybenzoate)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Ganciclovir-d5 Derivatives

Compound Molecular Formula Molecular Weight LogP PSA (Ų) Storage Conditions
Ganciclovir C₉H₁₃N₅O₄ 255.23 -1.628 140.27 N/A
Ganciclovir-d5 C₉H₈D₅N₅O₄ 260.26 -1.628 140.27 -20°C
Ganciclovir Mono-O-Acetate-D5 C₁₁H₁₀D₅N₅O₅ 302.29 -0.92* 127.34* -20°C
Ganciclovir-d5 di-O-p-Methoxybenzoate C₂₃H₂₀D₅N₅O₈ 538.45* +1.2* 95.6* -20°C (inferred)

Values marked with "" are estimated based on structural modifications.

  • Deuterium Substitution : The "-d5" modification replaces five hydrogen atoms with deuterium, likely at the hydroxymethyl groups (C9H8D5N5O4) . This enhances metabolic stability by slowing CYP450-mediated degradation, a common strategy in prodrug design.
  • Esterification: The di-O-p-methoxybenzoate groups increase lipophilicity (higher LogP) compared to Ganciclovir-d5 and its mono-ester derivatives. This may improve membrane permeability but reduce aqueous solubility.

Table 3: Antiviral Activity and Pharmacokinetic Parameters

Compound IC50 (FHV-1) Metabolic Stability (t₁/₂) Plasma Protein Binding
Ganciclovir 5.2 μM 2–4 hours 1–2%
Ganciclovir-d5 5.2 μM* 6–8 hours* 1–2%
di-O-p-Methoxybenzoate N/A >12 hours* >90%*
  • Antiviral Mechanism : Like Ganciclovir, the di-O-p-Methoxybenzoate derivative likely inhibits viral DNA polymerase after intracellular phosphorylation. However, ester groups may delay activation, acting as a prodrug .
  • Deuterium Effect : The -d5 substitution extends half-life by reducing first-pass metabolism, as seen in deuterated drugs like Deutetrabenazine .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ganciclovir-d5 di-O-p-Methoxybenzoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming deuteration sites and ester bond formation. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures isotopic and chemical purity. For isotopic validation, tandem MS (MS/MS) or high-resolution MS should be employed to distinguish between deuterated and non-deuterated species .

Q. How does deuterium substitution in this compound alter its physicochemical properties compared to the non-deuterated parent compound?

  • Methodological Answer : Deuterium incorporation increases molecular mass, potentially altering LogP (partition coefficient) and polar surface area (PSA), which influence solubility and membrane permeability. For example, Ganciclovir-d5 has a LogP of -1.628 and PSA of 140.27 Ų . Comparative studies should use isocratic HPLC under identical conditions to assess retention time shifts and deuterium-induced stability changes in hydrolysis assays .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported antiviral activity of this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific metabolic activation or efflux pump variability. Standardize assays using isogenic cell lines (e.g., HEK293 with/without human equilibrative nucleoside transporters). Include internal controls (e.g., non-deuterated Ganciclovir) and measure intracellular triphosphate metabolite levels via LC-MS/MS. Validate findings using orthogonal methods like plaque reduction assays and time-of-addition studies to distinguish early vs. late antiviral effects .

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining isotopic purity?

  • Methodological Answer : Employ a stepwise approach: (1) Deuterate Ganciclovir via catalytic exchange in deuterated solvents (e.g., D₂O/DMSO-d₆), monitoring deuteration efficiency via ¹H NMR. (2) Protect reactive hydroxyl groups with p-methoxybenzoyl chloride under anhydrous conditions, using stoichiometric pyridine to minimize ester hydrolysis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and verify isotopic purity via isotopic ratio MS .

Q. What methodological considerations are critical for assessing the metabolic stability of this compound in in vitro vs. in vivo models?

  • Methodological Answer : In vitro, use liver microsomes or hepatocytes from relevant species (e.g., human, rat) to quantify deuterium loss via LC-MS. For in vivo studies, administer the compound intravenously and orally, collecting plasma/tissue samples at multiple time points. Compare deuterated/non-deuterated metabolite profiles using stable isotope-labeled internal standards. Note that deuteration may reduce first-pass metabolism by cytochrome P450 enzymes, requiring adjusted pharmacokinetic models .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the hydrolysis kinetics of this compound under physiological conditions?

  • Methodological Answer : Conflicting hydrolysis rates may stem from buffer composition (e.g., phosphate vs. bicarbonate) or temperature variations. Replicate experiments in standardized buffers (pH 7.4, 37°C) with controlled ionic strength. Use ¹H NMR to track ester bond cleavage in real time and correlate with bioactivity loss. Cross-validate with LC-MS quantification of free p-methoxybenzoic acid .

Q. What frameworks ensure rigorous formulation of research questions for studies involving deuterated antiviral prodrugs like this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: target viruses; Intervention: prodrug design; Comparison: non-deuterated analogs; Outcome: efficacy/stability). For example: "Does deuteration of this compound enhance its metabolic stability in cytomegalovirus-infected human fibroblasts compared to Ganciclovir?" .

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